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Compound of Interest

Compound Name: 3,3-Dimethyl-1-octene

Cat. No.: B15438872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
unsaturated hydrocarbon 3,3-Dimethyl-1-octene. The document outlines the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for obtaining such spectra. This guide is intended to serve
as a valuable resource for researchers and professionals in the fields of chemical analysis and
drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,3-Dimethyl-1-octene. While
direct experimental values for NMR and IR are not fully detailed here, the data is available in
comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) and
SpectraBase.

Table 1: *H NMR Spectroscopic Data for 3,3-Dimethyl-1-
octene
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Chemical Shift () o Coupling Constant
Protons Multiplicity

ppm (J) Hz
Vinyl (=CH2) Data not available d Data not available
Vinyl (=CH) Data not available dd Data not available
Alkyl (CH2) Data not available m Data not available
Methyl (CHs) Data not available t Data not available
gem-Dimethyl )

Data not available s N/A
(C(CHs)2)

Note: Detailed *H NMR data for 3,3-Dimethyl-1-octene can be found in the Spectral Database
for Organic Compounds (SDBS).

Table 2: **C NMR Spectroscopic Data for 3,3-Dimethyl-1-

octene
Carbon Chemical Shift (d) ppm
C1 (=CH2) Data not available
C2 (=CH) Data not available
C3 (quaternary) Data not available
C4-C7 (alkyl CH2) Data not available
C8 (alkyl CH3) Data not available
gem-Dimethyl (CHs) Data not available

Note: Detailed 3C NMR data for 3,3-Dimethyl-1-octene is available in SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data for 3,3-
Dimethyl-1-octene
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Functional Group Wavenumber (cm~—?) Intensity
=C-H stretch (vinyl) ~3080 Medium

C-H stretch (alkane) ~2850-2960 Strong

C=C stretch (alkene) ~1640 Medium-Weak
C-H bend (alkane) ~1365-1465 Medium

=C-H bend (vinyl) ~910, 990 Strong

Note: A representative vapor phase IR spectrum is available in public databases.[1]

Table 4: Mass Spectrometry (MS) Data for 3,3-Dimethyl-

1-octene
m/z Relative Intensity Proposed Fragment
140 Low [M]* (Molecular lon)
69 High [CsHo]*
55 Medium [CaH7]+
41 High [C3Hs]*

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These methodologies are standard for the analysis of liquid, volatile organic
compounds like 3,3-Dimethyl-1-octene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of 3,3-Dimethyl-1-octene is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small quantity of a
reference standard, such as tetramethylsilane (TMS), is often added for chemical shift
calibration.
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e Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically
operating at a proton frequency of 300 MHz or higher.

e 1H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton
spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width that encompasses all expected proton resonances, and a
relaxation delay that allows for full magnetization recovery between pulses.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. This involves
broadband decoupling of the proton frequencies to produce a spectrum with single lines for
each unique carbon atom. A larger number of scans is typically required for 13C NMR due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): A drop of neat (undiluted) 3,3-Dimethyl-1-octene is
placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a
thin liquid film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The instrument software automatically subtracts the background spectrum to
produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 3,3-Dimethyl-1-octene, Gas
Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of
the sample in a volatile solvent is injected into the gas chromatograph.

o Chromatographic Separation: The sample is vaporized and travels through a capillary
column, which separates it from any impurities.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15438872?utm_src=pdf-body
https://www.benchchem.com/product/b15438872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15438872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron Impact (EIl) is a common ionization method, where high-energy
electrons bombard the molecules, causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions and fragments are accelerated into a
mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge
ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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